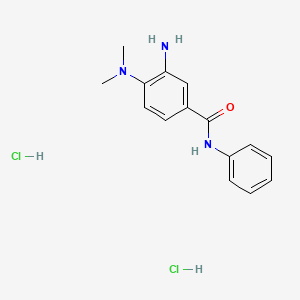

3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride

Description

Properties

IUPAC Name |

3-amino-4-(dimethylamino)-N-phenylbenzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.2ClH/c1-18(2)14-9-8-11(10-13(14)16)15(19)17-12-6-4-3-5-7-12;;/h3-10H,16H2,1-2H3,(H,17,19);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGGPQDOYQCTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride typically involves the following steps:

Benzamide Formation: The starting material, benzamide, is reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

Amination: The resulting compound undergoes amination to introduce the amino group at the 3-position of the benzamide ring.

Phenyl Group Introduction: The phenyl group is introduced through a reaction with aniline or phenylamine.

Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

Nitro Compounds: Resulting from the oxidation of the amino group.

Amines: Resulting from the reduction of the compound.

Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The phenyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences and similarities between 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride and related compounds from the evidence:

Key Observations

- Solubility and Stability: Dihydrochloride salts (e.g., target compound, Copanlisib) exhibit enhanced water solubility compared to free bases, critical for formulation in injectable drugs . The cathinone derivative’s stability at -20°C suggests similar storage requirements for the target compound .

- Biological Activity: Piperidine dihydrochlorides with amino and aryloxyimino groups show antimicrobial activity, implying that the target compound’s amino and dimethylamino groups may interact with bacterial enzymes .

- Synthetic Routes: describes cyclization mechanisms for 3-aminopyrrole carboxylates, which may parallel the synthesis of the target compound’s benzamide core .

Biological Activity

3-Amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a dimethylamino group and an amino substituent, which may influence its biological activity. The presence of these functional groups is critical for interactions with biological targets.

The biological activity of 3-amino-4-(dimethylamino)-N-phenylbenzamide dihydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thus modulating enzymatic functions. This interaction can lead to significant biological effects, including anti-inflammatory and anticancer activities.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to various diseases, including those involved in cancer progression and inflammatory responses.

- Antiviral Properties : Similar compounds have been evaluated for their antiviral activities against viruses such as Hepatitis B (HBV) and HIV. For instance, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G, which inhibits HBV replication .

- Anticancer Activity : Studies indicate that similar benzamide derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of related compounds:

Case Studies

- Anti-HBV Activity : A study evaluated the anti-HBV efficacy of N-phenylbenzamide derivatives, demonstrating their ability to inhibit both wild-type and drug-resistant strains of HBV through the modulation of intracellular A3G levels .

- Cytotoxic Effects on Cancer Cells : Another study investigated the cytotoxic properties of various benzamide derivatives against different cancer cell lines, revealing significant apoptotic effects mediated by caspase activation .

Q & A

Q. How can conflicting biological activity data be resolved?

- Methodology :

- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Variable Control : Test batch-to-batch variability (e.g., residual solvent levels) and adjust cell culture conditions (e.g., serum-free media) to reduce interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.